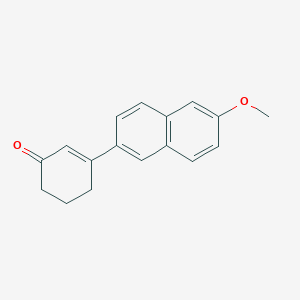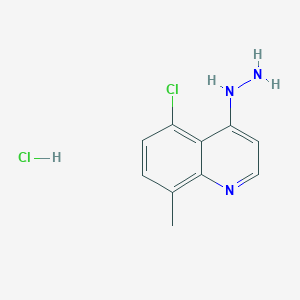![molecular formula C7H15BN2O5S B11865783 {1-[N-(Methanesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid CAS No. 915283-79-3](/img/structure/B11865783.png)
{1-[N-(Methanesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(2-(Methylsulfonamido)acetyl)pyrrolidin-2-yl)boronic acid is a boronic acid derivative that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a boronic acid group attached to a pyrrolidine ring, further modified by a methylsulfonamidoacetyl group. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-(Methylsulfonamido)acetyl)pyrrolidin-2-yl)boronic acid typically involves multi-step organic synthesis One common approach is the reaction of pyrrolidine derivatives with boronic acid precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as increased reaction efficiency, better control over reaction conditions, and reduced waste. These methods often utilize catalysts and optimized reaction parameters to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (1-(2-(Methylsulfonamido)acetyl)pyrrolidin-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can modify the sulfonamide group, potentially converting it to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide and boronic acid sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products: The major products formed from these reactions include boronic esters, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(1-(2-(Methylsulfonamido)acetyl)pyrrolidin-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of boron-containing pharmaceuticals.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein interactions.
Industry: The compound is used in the production of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of (1-(2-(Methylsulfonamido)acetyl)pyrrolidin-2-yl)boronic acid involves its interaction with molecular targets such as enzymes and proteins. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction is particularly significant in the inhibition of proteases, where the compound mimics the transition state of the substrate, effectively blocking the enzyme’s function.
Comparaison Avec Des Composés Similaires
(1-(2-(Methylsulfonamido)acetyl)pyrrolidin-2-yl)boronic acid analogs: These compounds have similar structures but may vary in the substituents attached to the pyrrolidine ring or the boronic acid group.
Other boronic acid derivatives: Compounds such as phenylboronic acid and benzylboronic acid share the boronic acid functional group but differ in their overall structure and reactivity.
Uniqueness: The uniqueness of (1-(2-(Methylsulfonamido)acetyl)pyrrolidin-2-yl)boronic acid lies in its combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various applications, particularly in the development of enzyme inhibitors and advanced materials.
Propriétés
Numéro CAS |
915283-79-3 |
|---|---|
Formule moléculaire |
C7H15BN2O5S |
Poids moléculaire |
250.09 g/mol |
Nom IUPAC |
[1-[2-(methanesulfonamido)acetyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C7H15BN2O5S/c1-16(14,15)9-5-7(11)10-4-2-3-6(10)8(12)13/h6,9,12-13H,2-5H2,1H3 |
Clé InChI |
MDFBZNLEARJOSF-UHFFFAOYSA-N |
SMILES canonique |
B(C1CCCN1C(=O)CNS(=O)(=O)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


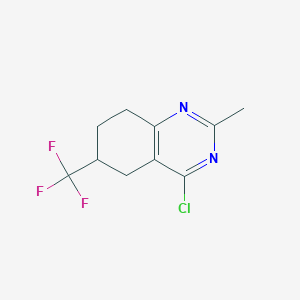
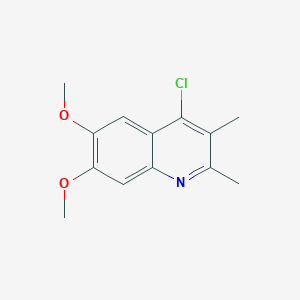



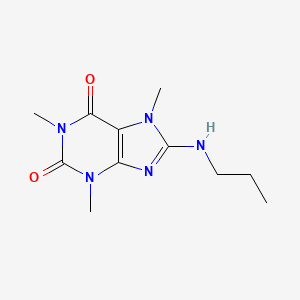
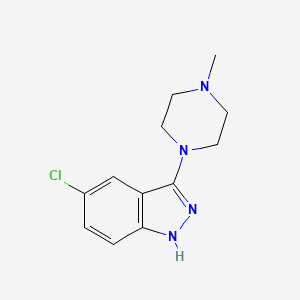
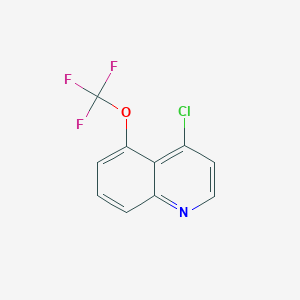
![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine](/img/structure/B11865768.png)

![2-(3-Chloropyridin-4-yl)-5-methyloxazolo[4,5-b]pyridine](/img/structure/B11865788.png)
![Isoquinoline, 1-[(2-methoxyphenyl)methyl]-](/img/structure/B11865789.png)
